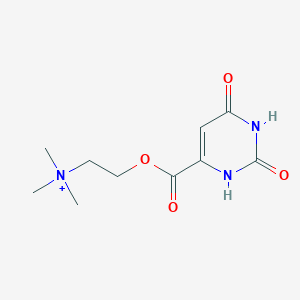
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves the esterification of orotic acid with choline. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential role in cellular metabolism and as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter.
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing cognitive function and as a dietary supplement.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves its role as a source of choline. Choline is a precursor for the synthesis of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction, memory, and mood regulation. The compound is metabolized in the body to release choline, which then participates in the synthesis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: Another choline compound used as a dietary supplement and in the synthesis of acetylcholine.
Choline bitartrate: A choline salt used for similar purposes as choline chloride.
Choline citrate: A choline compound with similar applications in dietary supplements and pharmaceuticals.
Uniqueness
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium is unique due to its ester linkage with orotic acid, which may confer additional biological activities and benefits compared to other choline compounds. Its potential role in enhancing cognitive function and its use in various scientific research applications highlight its uniqueness .
Eigenschaften
CAS-Nummer |
16978-42-0 |
|---|---|
Molekularformel |
C10H16N3O4+ |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
InChI-Schlüssel |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Key on ui other cas no. |
16978-42-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















